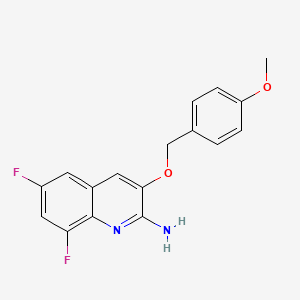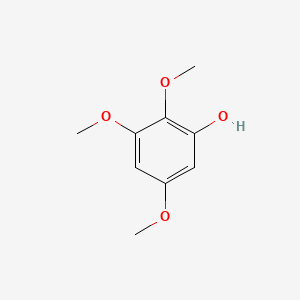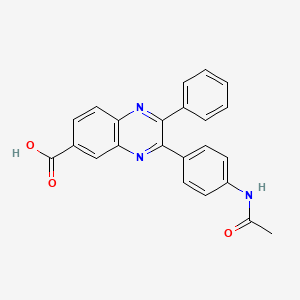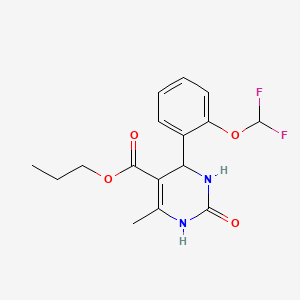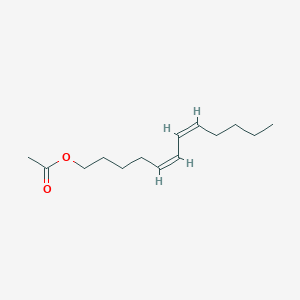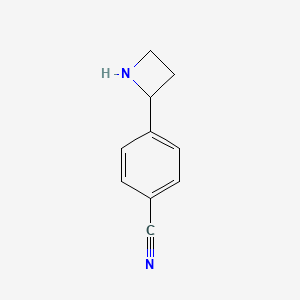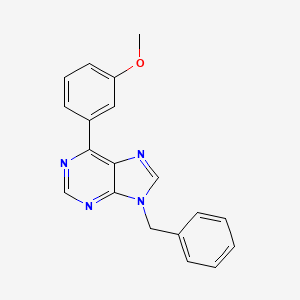
9-Benzyl-6-(3-methoxyphenyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-6-(3-methoxyphenyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound features a benzyl group at the 9-position and a 3-methoxyphenyl group at the 6-position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(3-methoxyphenyl)-9H-purine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with benzyl halides and subsequent substitution reactions to introduce the 3-methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially at the methoxy group or the benzyl group.
Reduction: Reduction reactions could target the aromatic rings or any functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, aryl halides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action for 9-Benzyl-6-(3-methoxyphenyl)-9H-purine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, influencing metabolic pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9H-purine: Lacks the 3-methoxyphenyl group, potentially altering its chemical and biological properties.
6-Phenyl-9H-purine: Similar structure but without the methoxy group, which could affect its reactivity and interactions.
3-Methoxyphenyl derivatives of purines: Compounds with similar substituents but different positions or additional functional groups.
Uniqueness
The unique combination of the benzyl and 3-methoxyphenyl groups in 9-Benzyl-6-(3-methoxyphenyl)-9H-purine may confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness could make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
83135-04-0 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
9-benzyl-6-(3-methoxyphenyl)purine |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-5-8-15(10-16)17-18-19(21-12-20-17)23(13-22-18)11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3 |
InChI-Schlüssel |
YTGSFSDFFSTUOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


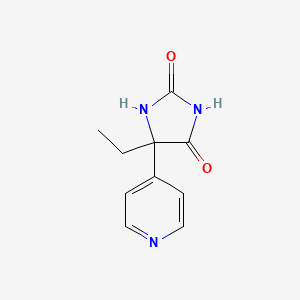
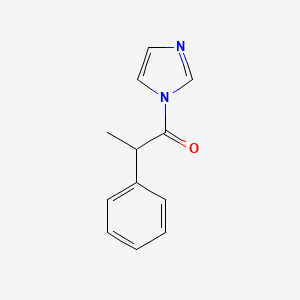
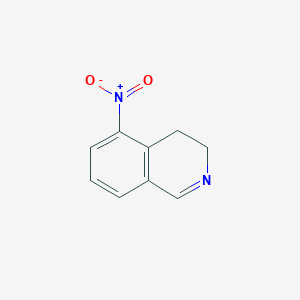

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
